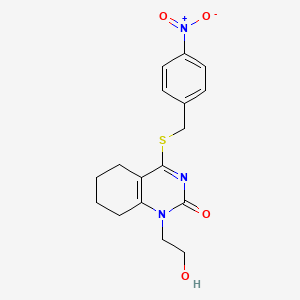

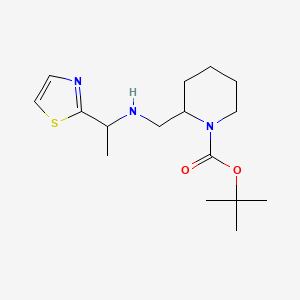

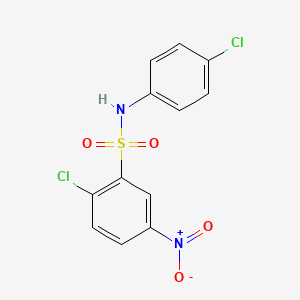

![molecular formula C21H19ClN2OS2 B2800082 2-((2-氯苯甲基)硫)-3-苯乙基-6,7-二氢噻吩[3,2-d]嘧啶-4(3H)-酮 CAS No. 877652-90-9](/img/structure/B2800082.png)

2-((2-氯苯甲基)硫)-3-苯乙基-6,7-二氢噻吩[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential applications in various fields, including as antitubercular agents .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been found to be effective in producing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in yields of 63–71% . A procedure has also been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis, in 53–77% yields .科学研究应用

合成和性质

研究人员已经开发出合成各种噻吩并[3,2-d]嘧啶-4(3H)-酮衍生物的方法,探索其物理化学性质,并将其与位置异构体噻吩并嘧啶酮和苯并同系物进行比较。例如,从 2-氰基甲基苯甲酸开始,实现了 2-芳基甲基-和 2-芳基甲基-3-甲基取代衍生物的合成。这些化合物的性质,特别是硫原子的位置影响,显着影响它们的电子光谱和潜在的生物活性 (Zadorozhny, Turov, & Kovtunenko, 2010)。

抗肿瘤活性

已经合成了一些新的噻吩并[3,2-d]嘧啶衍生物,并对其抗肿瘤活性进行了评估。值得注意的是,某些化合物对人癌细胞系显示出有效的抗癌活性,包括乳腺腺癌 (MCF-7)、宫颈癌 (HeLa) 和结肠癌 (HCT-116),显示出作为治疗剂的潜力 (Hafez & El-Gazzar, 2017)。

中枢神经系统 (CNS) 抑制活性

对 2-氯甲基 3-N-取代芳基噻吩并(2,3-d)嘧啶-4-酮及其衍生物的研究表明,一些化合物表现出明显的镇静作用,表明其作为中枢神经系统抑制剂的潜在应用 (Manjunath, Mohan, Naragund, & Shishoo, 1997)。

非线性光学 (NLO) 特性

对硫代嘧啶衍生物的结构参数、电子、线性和非线性光学性质的研究,包括对 DFT/TDDFT 和实验研究的比较分析,强调了此类化合物在 NLO 领域的意义。这些发现表明,硫代嘧啶具有相当大的 NLO 特性,推荐将其应用于光电和高科技应用 (Hussain et al., 2020)。

作用机制

Target of Action

The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these strains .

Mode of Action

The compound inhibits Cytochrome bd oxidase (Cyt-bd) , an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacteria’s energy production, leading to their death .

Biochemical Pathways

The compound affects the energy metabolism pathway of the bacteria by inhibiting the Cyt-bd enzyme . This enzyme is involved in the electron transport chain, a series of reactions that generate ATP, the main energy currency of the cell. By disrupting this pathway, the compound deprives the bacteria of the energy they need to survive and reproduce .

Result of Action

The compound’s action results in the death of Mycobacterium tuberculosis and Mycobacterium bovis BCG . It achieves this by disrupting the bacteria’s energy metabolism, leading to energy deprivation and ultimately cell death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors For example, the presence of other drugs could potentially affect the compound’s action through drug-drug interactions Additionally, factors such as pH and temperature could also influence the compound’s stability and efficacy

属性

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2OS2/c22-17-9-5-4-8-16(17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-6-2-1-3-7-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIFFNVMXXRVQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

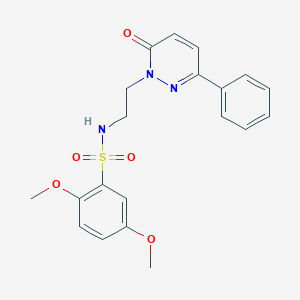

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)

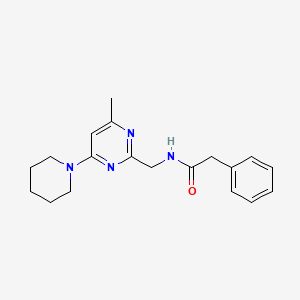

![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)

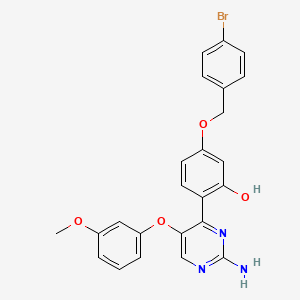

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2800012.png)

![8-fluoro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B2800014.png)

![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)